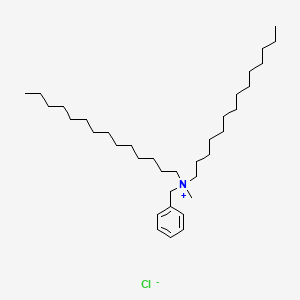

Dimyristyl methyl benzyl ammonium chloride

Description

Properties

CAS No. |

96837-03-5 |

|---|---|

Molecular Formula |

C36H68ClN |

Molecular Weight |

550.4 g/mol |

IUPAC Name |

benzyl-methyl-di(tetradecyl)azanium;chloride |

InChI |

InChI=1S/C36H68N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-29-33-37(3,35-36-31-27-26-28-32-36)34-30-25-23-21-19-17-15-13-11-9-7-5-2;/h26-28,31-32H,4-25,29-30,33-35H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MOVYDMDPASTSTN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

The synthesis of alkyl/dialkyl benzyl (B1604629) quaternary ammonium (B1175870) chlorides, including dimyristyl methyl benzyl ammonium chloride, primarily revolves around the quaternization of tertiary amines.

N-Alkylation of Tertiary Amines with Benzyl Halides

The foundational method for synthesizing quaternary ammonium salts like this compound is the N-alkylation of a tertiary amine with a benzyl halide. wikipedia.org This reaction, known as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.org The process is a type of bimolecular nucleophilic substitution (SN2) reaction. tue.nlnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the benzyl halide, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. tue.nlnih.gov

The general scheme for this reaction is: R(CH₃)₂N + C₆H₅CH₂Cl → [R(CH₃)₂NCH₂C₆H₅]⁺Cl⁻ google.com

Here, R represents an alkyl group, such as a myristyl (tetradecyl) group. The reaction rate is influenced by several factors, including the nature of the halide, with reactivity generally following the order of I > Br > Cl. wikipedia.org Benzylic halides, such as benzyl chloride, are effective reactants in this SN2 process. wikipedia.org The reaction is typically conducted at elevated temperatures, for instance between 80-90°C, and may require several hours to complete. google.com Polar solvents are often used to accelerate the reaction. chemeurope.com

Modern Synthesis Techniques and Process Optimization (e.g., Microwave-Assisted Synthesis)

To enhance the efficiency of synthesis, modern techniques such as microwave-assisted synthesis have been developed. This method offers significant advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes. matanginicollege.ac.inresearchgate.net Microwave-assisted organic synthesis (MAOS) can also lead to higher yields and is considered a greener chemical process due to its energy efficiency and, in some cases, the ability to perform reactions without a solvent. researchgate.net

For example, the synthesis of N-alkylated benzotriazole (B28993) derivatives under microwave irradiation without a solvent was completed in just 20-30 seconds with high yields. researchgate.net Similarly, other condensation reactions leading to heterocyclic products have proven to be particularly effective under microwave conditions. uliege.be These findings suggest that microwave-assisted methods provide a fast, efficient, and more sustainable alternative to traditional synthesis protocols for quaternary ammonium compounds. uliege.be

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours to days (e.g., 2.5 to 5 hours) google.comgoogle.com | Seconds to minutes researchgate.netuliege.be |

| Energy Consumption | Higher | Lower wipo.int |

| Solvent Use | Often requires polar solvents wikipedia.orgchemeurope.com | Can be performed solvent-free researchgate.net |

| Yield | Good, but can be lower than microwave methods | Often results in higher yields researchgate.netnih.gov |

Purity and Homologue Distribution Control in Synthesis

Commercial quaternary ammonium compounds like benzalkonium chloride are often mixtures of molecules with different alkyl chain lengths (e.g., C12, C14, C16). jcu.cznih.gov The final product's composition, or homologue distribution, is directly dependent on the purity of the starting tertiary amines. google.comgoogle.com To obtain a product with a specific and controlled distribution, such as one primarily containing dodecyl (C12) and tetradecyl (C14) chains, the initial mixture of commercial or straight-run tertiary amines must be purified, typically by rectification (distillation). google.comwipo.int This purification step removes unwanted homologues, such as those with more than 14 carbon atoms, which can affect the product's properties. google.com

Physico-Chemical Aspects of Crystalline Forms and Hydrates

The physical state of this compound and related compounds is a critical aspect, influencing their handling and application.

Preparation and Stability of Crystalline Dihydrate Forms (e.g., Myristyl Dimethyl Benzylammonium Chloride Dihydrate)

Quaternary ammonium chlorides and bromides can be synthesized to form stable, crystallized, and non-hygroscopic monohydrate or dihydrate forms. jcu.cz The formation of these hydrated crystals is achieved by the controlled addition of water to the reaction mixture during the synthesis process. jcu.cz For instance, in the synthesis of n-alkyldimethylbenzylammonium chlorides, adding water and refluxing for several hours before cooling and filtration yields the hydrated crystalline product. jcu.cz Spectroscopic data, such as from 1H NMR, confirms the presence of water in the crystal structure. jcu.cz Myristyl dimethyl benzyl ammonium chloride, also known as tetradecyl dimethyl benzyl ammonium chloride, is specifically known to exist as a dihydrate. nih.gov

Crystallization Parameters and Solvent Effects

Crystallization is a key step in the isolation and purification of this compound. The process is highly influenced by various parameters, most notably the choice of solvent and the temperature profile. nih.govjcu.cz

The solvent plays a multifaceted role in the synthesis and crystallization. Polar solvents are generally preferred for the Menshutkin reaction as they can stabilize the transition state and increase the reaction rate. nih.govrsc.org However, solvents with a lower dielectric constant, such as chloroform, can also be used. nih.gov A significant advantage in some systems is that the formation of the highly polar quaternary ammonium salt can lead to its precipitation directly from the reaction mixture, simplifying purification. nih.gov In other cases, the addition of a low-polarity solvent, like hexane (B92381) or diethyl ether, to the reaction mixture is used to induce precipitation of the product. nih.gov

Derivatization and Functionalization Strategies

The molecular structure of this compound, a quaternary ammonium compound (QAC), offers several sites for chemical modification to alter its physical, chemical, and biological properties. Functionalization strategies typically target the modification of the hydrophobic alkyl chains, the aromatic benzyl group, or the formation of novel structures by altering the precursor tertiary amine before the final quaternization step. These modifications are pursued to achieve specific outcomes, such as enhanced biodegradability, covalent immobilization onto surfaces, or altered surfactant properties.

Introduction of Cleavable Functional Groups

A significant strategy in the functionalization of QACs analogous to this compound is the introduction of cleavable linkages to enhance biodegradability. This addresses environmental concerns associated with the persistence of conventional QACs. Research has focused on synthesizing derivatives containing hydrolytically unstable bonds, such as ester or carbonate linkages.

One prominent approach involves the synthesis of cleavable benzalkonium chloride (BAC) analogues, termed cleavable BACs (CBACs). nih.gov These compounds are designed to be more degradable than their traditional counterparts. nih.govconicet.gov.ar The synthesis involves reacting natural fatty alcohols with N,N-dimethyl-2-aminoethanol to create a tertiary amine precursor with a built-in cleavable site, which is then quaternized. nih.gov This strategy introduces a breakable carbonate linkage that can be hydrolyzed, breaking the molecule into smaller, more easily biodegradable fragments. nih.govconicet.gov.ar

Polymerizable Derivatives

To incorporate the properties of QACs into larger macromolecular structures or onto surfaces, they can be functionalized with polymerizable groups. This allows the QAC to act as a monomer (termed a "surfmer") in polymerization reactions, leading to the creation of antimicrobial polymers and materials. nih.govnih.gov

A common method for this functionalization is the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide. nih.gov To create a polymerizable QAC, a tertiary amine like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), which already contains a methacrylate group, can be reacted with an appropriate alkyl halide. nih.gov Alternatively, a tertiary amine can be reacted with an alkyl halide that possesses a functional group, such as a carboxylic acid or organosilane, which can then participate in further reactions. nih.gov For instance, new polymerizable QAC monomers have been successfully synthesized by reacting a tertiary amine with various commercially available alkyl halides, yielding functionalized QACs with carboxylic or methoxysilane (B1618054) groups. nih.gov

| Functional Group | Reactant Type | Purpose of Functionalization |

|---|---|---|

| Methacrylate | Tertiary Amine (e.g., DMAEMA) | Enables direct copolymerization to form functional polymers. |

| Carboxylic Acid | Alkyl Halide | Provides a reactive site for further chemical modification or grafting. |

| Methoxysilane | Alkyl Halide | Allows for covalent bonding to silica-based surfaces and materials. |

Modification of Hydrophobic Chains

Another derivatization strategy involves modifying the long alkyl chains (the myristyl groups in this case) to include other functional moieties. This can be achieved by starting with a functionalized fatty acid derivative. A patent describes the synthesis of benzyl-dimethyl[3-(myristamide)propyl]ammonium chloride, a compound structurally related to this compound. google.com The synthesis begins with the acylation of N,N-dimethyl-1,3-propanediamine with myristoyl chloride. google.com This creates an intermediate, 3-myristamido-N,N-dimethylpropylamine, which contains an amide linkage. This functionalized tertiary amine is then quaternized with benzyl chloride. This method effectively incorporates a stable amide group into the molecular structure, which can alter its surfactant properties and interaction with substrates.

| Step | Reactants | Intermediate/Product | Key Feature |

|---|---|---|---|

| 1. Acylation | N,N-dimethyl-1,3-propanediamine, Myristoyl chloride | 3-myristamido-N,N-dimethylpropylamine | Formation of an amide bond. |

| 2. Quaternization | 3-myristamido-N,N-dimethylpropylamine, Benzyl chloride | Benzyl-dimethyl[3-(myristamide)propyl]ammonium chloride | Formation of the final quaternary ammonium salt. |

These derivatization and functionalization strategies demonstrate methods to tailor the properties of QACs for specialized applications, moving beyond their conventional roles by embedding features such as biodegradability and polymerizability directly into the molecular architecture.

Structure Activity Relationships Sar in Benzyl Quaternary Ammonium Chlorides

Impact of Alkyl Chain Length and Architecture on Biological Efficacy

The length and arrangement of the long alkyl chains are paramount in defining the biological activity of BQACs. These hydrophobic chains facilitate the molecule's insertion into the lipid bilayer of microbial cell membranes. nih.govnih.gov An optimal balance between the hydrophilic cationic head and the lipophilic alkyl tail is necessary for maximum efficacy.

Extensive research has demonstrated that the length of the single alkyl chain in n-alkyldimethylbenzylammonium chlorides significantly influences their antimicrobial power. A parabolic relationship is often observed, where activity increases with chain length up to an optimal point, after which it may decline. jcu.cz

Generally, homologs with alkyl chains of 12 (dodecyl), 14 (myristyl), and 16 (hexadecyl) carbons exhibit the greatest antimicrobial activity against a broad spectrum of microorganisms. jcu.czacs.orgaldebaransistemas.com Studies indicate that C12 and C14 homologs are often the most potent against bacteria. aldebaransistemas.comdrugbank.com For instance, one study found maximal antibacterial activity for compounds with chain lengths of n=14 or n=16. jcu.cz This peak in efficacy is attributed to an optimal lipophilicity that enhances the compound's ability to penetrate the bacterial cell wall and disrupt the cytoplasmic membrane.

Chains that are too short may not effectively penetrate the lipid bilayer, while chains that are excessively long might decrease water solubility or bend and shield the positive charge, hindering the initial electrostatic interaction with the bacterial surface. nih.govnih.gov The specific optimal length can vary depending on the target microorganism, due to differences in cell wall and membrane composition. drugbank.com

Table 1: Comparative Antibacterial Activity (MIC in mg/L) of Benzalkonium Chloride Homologs This table compiles representative data from multiple sources to illustrate general trends. Actual values can vary based on specific test conditions and microbial strains.

| Compound | Alkyl Chain | S. aureus (Gram-positive) | E. coli (Gram-negative) |

| Benzyldimethyldodecylammonium chloride | C12 | 2 - 5 | 4 - 10 |

| Benzyldimethylmyristylammonium chloride | C14 | 1 - 4 | 2 - 5 |

| Benzyldimethylhexadecylammonium chloride | C16 | 2 - 5 | 4 - 10 |

Data synthesized from findings suggesting peak activity around C14-C16. jcu.czaldebaransistemas.comnih.gov

Compounds like Dimyristyl methyl benzyl (B1604629) ammonium (B1175870) chloride feature a "twin-chain" or "dialkyl" architecture. This structural motif is hypothesized to significantly alter the compound's physicochemical and biological properties compared to its single-chain counterparts. These types of molecules are sometimes referred to as "gemini" surfactants when two identical surfactant molecules are linked together. japsonline.com

The presence of two long alkyl chains, such as the myristyl (C14) groups, is thought to enhance biological efficacy through several mechanisms:

Increased Surface Activity and Membrane Disruption: Twin-chain compounds generally exhibit superior surface activity and a lower critical micelle concentration (CMC). The two hydrophobic chains can pack more efficiently within the lipid bilayer, causing greater disruption and destabilization of the cell membrane compared to a single-chain molecule. acs.org

Enhanced Bioactivity: Some studies have shown that twin-chained quaternary ammonium compounds (QACs) demonstrate better bioactivity against certain bacteria, particularly Gram-positive types, when compared to single-chain benzalkonium chlorides (BACs). acs.org These compounds are sometimes classified as "Fourth Generation" QACs and are noted for their superior germicidal activity and high tolerance to protein loads and hard water. aldebaransistemas.com

This enhanced disruptive capability suggests that dimyristyl variants could possess a more potent activity profile, although this is dependent on the specific target organism and environmental conditions.

Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net In the context of BQACs, QSAR models translate molecular structures into a set of numerical values known as "molecular descriptors," which quantify various physicochemical properties. protoqsar.com

These models are essential for predicting the efficacy of new BQAC derivatives and for understanding the underlying mechanisms of their action. japsonline.com The process involves several steps:

Data Set Compilation: A collection of BQACs with known biological activities (e.g., Minimum Inhibitory Concentration) is assembled. japsonline.com

Descriptor Calculation: For each molecule, a large number of descriptors are calculated. These can range from simple properties to complex 3D characteristics. protoqsar.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity. japsonline.comresearchgate.net

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. japsonline.com

Table 2: Common Molecular Descriptors Used in QSAR Models for Quaternary Ammonium Compounds

| Descriptor Category | Example Descriptors | Relevance to Activity |

| Physicochemical | LogP (lipophilicity), LogS (solubility), Molecular Weight | Describes the compound's ability to partition between lipid and aqueous phases, crucial for membrane interaction. protoqsar.comnih.gov |

| Topological | Molecular Connectivity Indices, Walk Counts | Quantifies the size, shape, and degree of branching in the molecule's structure. protoqsar.com |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Net Charges | Relates to the molecule's reactivity and ability to form electrostatic interactions with the target site. japsonline.comprotoqsar.com |

| 3D Descriptors | Molecular Surface Area, Volume | Describes the three-dimensional shape and size of the molecule, which influences how it fits into biological targets. japsonline.com |

Rational Design Principles for Enhanced Performance

The insights gained from SAR, QSAR, and mechanistic studies provide a foundation for the rational design of new BQACs with enhanced performance. researchgate.netnih.gov The goal is to create molecules with superior efficacy, potentially with improved environmental profiles or reduced potential for microbial resistance. nih.govrsc.org

Key principles for the rational design of BQACs include:

Optimizing Alkyl Chain Length: As established in SAR studies, the primary alkyl chain length should be optimized to fall within the most active range, typically between C12 and C16, to ensure maximum membrane disruption. nih.govjcu.cz

Exploring Chain Architecture: Incorporating dual-chain ("gemini" or "twin-chain") structures can significantly enhance surface activity and membrane-disrupting capabilities, leading to greater potency. acs.orgaldebaransistemas.com

Utilizing QSAR for Prediction: Predictive QSAR models can be employed to estimate the biological activity of newly designed compounds before they are synthesized. japsonline.com This computational pre-screening saves time and resources by prioritizing the most promising candidates for laboratory testing.

Introducing Biodegradable Linkages: To address environmental concerns, researchers are designing "soft" QACs that incorporate labile bonds, such as ester groups, into their structure. nih.govrsc.org These bonds can be broken down more easily in the environment, reducing the compound's persistence and potential long-term impact.

By systematically applying these principles, it is possible to design next-generation BQACs, including dimyristyl-based variants, that are tailored for specific applications with maximized performance characteristics. nih.gov

Mechanistic Basis of Antimicrobial Action at the Cellular and Molecular Level

Interactions with Microbial Cell Membranes and Cell Walls

The primary mode of action for Dimyristyl methyl benzyl (B1604629) ammonium (B1175870) chloride and related QACs involves a sequence of events that begins with binding to the cell surface and culminates in cell death. nih.govnih.gov

The initial step in the antimicrobial process is the adsorption of the cationic QAC molecules onto the generally anionic microbial cell surface. researchgate.net This binding is driven by both electrostatic interactions between the positively charged ammonium head and negatively charged components of the microbial envelope, such as phospholipids (B1166683) and proteins, and hydrophobic interactions involving the long alkyl chain. researchgate.netdrugbank.comnih.gov Studies on related QACs like alkyldimethylbenzylammonium chloride (ADBAC) show they irreversibly bind to the phospholipids and proteins within the microbial cell membrane. drugbank.com This strong binding affinity is a crucial precursor to the disruptive effects that follow. nih.gov In Gram-positive bacteria, the compound can bind to wall proteins, which facilitates its access to the cell membrane. drugbank.com

Following binding, the hydrophobic alkyl chain of the molecule penetrates and perturbs the lipid bilayer of the cell membrane. nih.govnih.gov This insertion disrupts the orderly structure of the membrane, leading to a dissociation of the lipid bilayer and a significant alteration in membrane fluidity and permeability. b4brands.comdrugbank.com The mode of action is centered on this membrane-active agency, causing profound structural and functional damage to the cell's primary barrier. nih.govb4brands.com This disruption compromises the membrane's ability to regulate the passage of substances into and out of the cell. drugbank.com

The severe alteration in membrane permeability inevitably leads to the leakage of vital intracellular components. drugbank.com Essential low-molecular-weight metabolites, ions (such as potassium), and nucleic acids leak from the cytoplasm into the external environment. drugbank.com This loss of cellular contents results in a disruption of critical metabolic processes. drugbank.com Furthermore, the compound can interfere with the function of membrane-bound enzymes and dissipate the proton motive force, which is essential for ATP synthesis and transport, leading to metabolic injury and cessation of cellular functions. nih.gov

Differential Susceptibility Across Microbial Domains (Bacteria, Fungi, Viruses)

The efficacy of Dimyristyl methyl benzyl ammonium chloride varies across different types of microorganisms, a phenomenon known as differential susceptibility. atamankimya.comdrugbank.com This is largely due to the differences in the composition and structure of their cell envelopes. atamankimya.com

Generally, Gram-positive bacteria are more susceptible than Gram-negative bacteria. atamankimya.com The complex outer membrane of Gram-negative bacteria, containing lipopolysaccharides, can act as an additional barrier, limiting the compound's access to the inner cytoplasmic membrane. atamankimya.com However, the compound is effective against both. drugbank.com Its activity against fungi and certain viruses has also been established. b4brands.comatamankimya.com Enveloped viruses are particularly susceptible because the compound can disrupt their lipid envelope, a mechanism similar to its action on bacterial cell membranes. atamankimya.comnih.gov Bacterial spores, with their highly resistant outer coats, are generally considered resistant. atamankimya.com

| Microbial Domain | Susceptibility | Reasoning |

| Bacteria (Gram-positive) | High | Lack of an outer membrane allows direct interaction with the peptidoglycan layer and cytoplasmic membrane. atamankimya.comdrugbank.com |

| Bacteria (Gram-negative) | Moderate | The outer membrane provides an additional protective barrier, but is still susceptible to disruption. atamankimya.com |

| Fungi (e.g., Candida) | Susceptible | The compound disrupts the fungal cell membrane, leading to cell death. atamankimya.comnih.gov |

| Viruses (Enveloped) | High | The lipid envelope is a primary target, and its disruption leads to viral inactivation. atamankimya.comnih.gov |

| Viruses (Non-enveloped) | Lower | Lack a lipid envelope, making them less sensitive to membrane-disrupting agents. nih.gov |

| Bacterial Spores | Resistant | The robust and impermeable nature of the spore coat prevents penetration by the biocide. atamankimya.com |

Adaptive Responses and Resistance Mechanisms in Microbial Populations

The widespread use of QACs like this compound has led to the emergence of microbial tolerance and resistance. nih.gov Bacteria can employ several strategies to counteract the effects of these biocides, with many mechanisms related to the cell membrane. nih.gov

A primary mechanism of resistance is the active removal of the antimicrobial agent from the cell via efflux pumps. nih.govresearchgate.net These are transport proteins located in the bacterial cytoplasmic membrane that recognize and expel a wide range of toxic compounds, including QACs. caister.comnih.gov By actively pumping the biocide out of the cell, these systems prevent it from reaching a lethal intracellular concentration. nih.govnih.gov The overexpression or modification of these pumps is a key adaptive response. nih.gov Several families of efflux pumps have been implicated in resistance to benzalkonium chlorides.

| Efflux Pump/System | Associated Organism | Description |

| Qac proteins | Staphylococcus aureus | A group of multidrug efflux proteins frequently associated with resistance to QACs. nih.gov |

| Mrdl and EmrE | Listeria monocytogenes | Efflux pumps that have been specifically associated with resistance to benzalkonium chlorides. nih.gov |

| MdfA | Escherichia coli | An efflux protein that contributes to increased resistance to benzalkonium chlorides. nih.gov |

| MexAB-OprM | Pseudomonas syringae | A resistance-nodulation-division (RND)-type pump; knockout mutants show increased sensitivity to BACs. nih.gov |

| AdeABC | Acinetobacter baumannii | This efflux pump system provides resistance to a range of antimicrobials, including benzalkonium chloride. nih.gov |

Cross-Resistance to Other Antimicrobials

The extensive use of quaternary ammonium compounds (QACs), including this compound, in a variety of settings has raised concerns about the potential for developing cross-resistance to other clinically important antimicrobial agents. nih.gov This phenomenon, where exposure to one antimicrobial agent confers resistance to another, is a significant public health concern. The mechanisms underlying cross-resistance are complex and often involve shared resistance pathways.

Research indicates a growing body of evidence for co-resistance and cross-resistance between QACs and a range of antibiotics. nih.gov The primary mechanisms facilitating this are often related to genetic elements that can be transferred between bacteria. For instance, the use of QACs may drive the selection and spread of class 1 integrons, which are genetic structures known to carry multiple resistance genes, contributing significantly to antimicrobial resistance in gram-negative bacteria. nih.gov

One of the most well-documented mechanisms of cross-resistance involves multidrug efflux pumps. nih.gov These are transport proteins embedded in the bacterial cell membrane that can actively extrude a wide range of toxic substances, including both QACs and various classes of antibiotics. nih.govdrugbank.com When bacteria are exposed to sub-lethal concentrations of a QAC like benzalkonium chloride (BAC), it can select for the overexpression of genes encoding these efflux pumps. asm.org As these pumps are often not specific to a single compound, their increased activity can result in decreased susceptibility to multiple, structurally unrelated antibiotics.

For example, studies on Pseudomonas aeruginosa, an opportunistic pathogen, have shown that exposure to BAC can lead to the overexpression of multidrug efflux pump genes such as mexCD-oprJ. asm.org This physiological adaptation contributes to a higher tolerance to antibiotics like polymyxin (B74138) B, tetracycline, and ciprofloxacin. asm.orgacs.org Similarly, in the foodborne pathogen Listeria monocytogenes, efflux pumps like Mrdl and EmrE have been associated with resistance to BACs. nih.gov

The table below summarizes key research findings on the cross-resistance observed in various bacterial species following exposure to benzalkonium chlorides.

| Bacterial Species | Inducing Agent | Observed Cross-Resistance | Implicated Mechanism | Reference |

| Pseudomonas aeruginosa | Benzalkonium Chloride (BAC) | Polymyxin B, Tetracycline, Ciprofloxacin | Overexpression of mexCD-oprJ efflux pump genes, mutations in pmrB | asm.org |

| Pseudomonas clinical isolates | Didecyldimonium chloride (a QAC) | Piperacillin-tazobactam, Ceftazidime, Gentamicin, Amikacin, Ciprofloxacin, Meropenem, Colistin | Not specified | belgium.be |

| Salmonella Enteritidis | Benzalkonium Chloride (BAC) | Not specified (virulence gene upregulation) | Upregulation of invA, avrA, and csgD genes | belgium.be |

| Listeria monocytogenes | Alkyl-benzyl-dimethyl ammonium chloride and n-alkyldimethyl ethylbenzyl ammoniumchloride | Sodium hypochlorite | Not specified | belgium.be |

It is important to note that while the potential for cross-resistance is a significant concern, its occurrence can be variable. One study examining 1,825 bacterial isolates from food-related environments found that while some strains showed low-level resistance to benzalkonium chloride, there was no systematic cross-resistance to a panel of 15 different antibiotics and dyes. nih.gov However, the same study demonstrated that stable, enhanced resistance could be induced in Enterobacter cloacae through stepwise adaptation to increasing concentrations of BAC, suggesting that resistance can develop under selective pressure. nih.gov

Environmental Fate, Transport, and Ecofate Research

Environmental Distribution and Occurrence in Aquatic and Terrestrial Matrices

Dimyristyl methyl benzyl (B1604629) ammonium (B1175870) chloride, a member of the alkyl dimethyl benzyl ammonium chloride (ADBAC) family of compounds, primarily enters the environment after its use in a wide array of consumer and commercial products. nih.govgatech.edu Due to their application in items such as disinfectants and cleaners, the typical disposal route is "down-the-drain," leading to wastewater treatment systems. nih.gov

The potential for the most significant environmental impact is therefore concentrated in the aquatic environment, through the release of treated wastewater effluent, and in terrestrial environments, via the application of wastewater biosolids or sludge to soil. nih.govindustrialchemicals.gov.au As cationic surfactants, these compounds are not expected to volatilize significantly from soil or water. nih.gov Upon entering natural waters, they are expected to dissociate, releasing the quaternary ammonium cations and chloride anions. industrialchemicals.gov.au The positively charged cations can then interact with naturally occurring materials. industrialchemicals.gov.au While these compounds are found in various environmental compartments post-wastewater treatment, their strong tendency to bind to solids significantly influences their ultimate fate and distribution. nih.govindustrialchemicals.gov.au

Biodegradation Pathways and Biotransformation Kinetics

Biological treatment, particularly through aerobic processes involving consortia of bacteria, is an effective method for removing ADBACs from wastewater. gatech.edugatech.edu The removal of these quaternary ammonium compounds (Quats) in well-acclimated activated sludge wastewater treatment systems is generally high, with observations of over 90% removal, largely attributed to biodegradation. nih.gov Studies on C12-C16 ADBAC in continuous activated sludge tests have reported very high removal percentages, sometimes greater than 99%. nih.gov For instance, municipal wastewater treatment facilities with conventional secondary activated sludge technology in Austria observed removal rates of 98% or greater for C12-16 ADBAC, with biotransformation accounting for 80% or more of this removal. nih.gov

Specific microbial communities and species have been identified for their capacity to degrade these compounds. An enriched microbial community dominated by the genus Pseudomonas (98% of the clone library) has been shown to biotransform n-tetradecylbenzyldimethylammonium chloride (C14BDMA-Cl). researchgate.net Other bacteria, such as Aeromonas hydrophila sp. K, isolated from polluted soil, can utilize benzyldimethylalkylammonium chloride (BAC) as a sole source of carbon and energy. researchgate.net In eutrophic lake water, the presence of benzyldimethyldodecyl ammonium chloride led to the selective enrichment of bacteria like Rheinheimera, Pseudomonas, and Vogesella, suggesting their resistance or degradation capacity. nih.gov

Research using mixed aerobic cultures from contaminated aquatic sediment demonstrated complete degradation of alkyl benzyl dimethyl ammonium chloride at concentrations of 20 and 50 mg/L. researchgate.net Even when this compound was the only external carbon and nitrogen source, the cultures achieved complete degradation. researchgate.net

Environmental factors can influence the stability and degradation of dimyristyl methyl benzyl ammonium chloride. The compound is hydrolytically stable under abiotic conditions in a pH range of 5 to 9. nih.gov While detailed studies on the specific influence of temperature on degradation rates are limited, laboratory studies on biodegradation are often conducted at room temperature (22 to 23°C). researchgate.net

One study investigated the adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cotton fabrics and found that the rate of adsorption reached equilibrium after approximately 35 minutes across all tested fabrics. researchgate.net While this relates to sorption rather than degradation, it highlights the rapid initial interactions of the compound in an aqueous environment. The degradation process itself, particularly in wastewater treatment simulations, can occur over more extended periods, with one study showing 100% dissolved organic carbon removal after 40 days. industrialchemicals.gov.au

The aerobic biodegradation of ADBACs has been shown to proceed through several pathways, primarily involving the cleavage of chemical bonds and subsequent transformation of the resulting molecules.

A commonly reported initial step is the cleavage of the C-alkyl–N bond, which results in the formation of benzyldimethylamine (BDMA). nih.govresearchgate.netresearchgate.net From this intermediate, the degradation can follow different routes. One pathway involves subsequent demethylation reactions that liberate benzylmethylamine (BMA) and benzylamine (B48309) (BA). researchgate.net This is followed by deamination to form benzaldehyde, which is then rapidly converted to benzoic acid and further degraded. researchgate.net

Alternatively, research with an enriched Pseudomonas community suggests that BDMA is transformed via debenzylation to produce dimethylamine (B145610) and benzoic acid, without the formation of BMA or BA as intermediates. researchgate.net More recent studies using microbial biofilms in moving bed biofilm reactors have identified two additional degradation pathways for benzalkonium chlorides (BACs): one involving an initial ω-oxidation followed by β-oxidation, and another beginning with ω-oxidation, followed by an α-oxidation, and then β-oxidation. researchgate.net

The table below summarizes the key degradation products identified in various studies.

| Precursor Compound | Degradation Product/Intermediate | Reference |

| Benzyldimethylalkylammonium chloride (BAC) | Benzyldimethylamine (BDMA) | nih.govresearchgate.netresearchgate.net |

| Benzyldimethylalkylammonium chloride (BAC) | Benzylmethylamine (BMA) | researchgate.net |

| Benzyldimethylalkylammonium chloride (BAC) | Benzylamine (BA) | researchgate.net |

| Benzyldimethylalkylammonium chloride (BAC) | Benzaldehyde | researchgate.net |

| Benzyldimethylalkylammonium chloride (BAC) | Benzoic Acid | researchgate.netresearchgate.net |

| n-Tetradecylbenzyldimethylammonium chloride | Dimethylamine | researchgate.net |

Sorption Behavior and Environmental Mobility

The chemical structure of this compound, specifically its nature as a cationic surfactant, dictates its strong tendency to adsorb to negatively charged surfaces. nih.govindustrialchemicals.gov.au This property is a critical factor in its environmental mobility and fate.

In wastewater treatment plants, a significant portion of these chemicals—estimated at approximately 90%—is removed from the water phase through adsorption to sewage sludge. industrialchemicals.gov.au This strong affinity is due to the electrostatic attraction between the cationic surfactant and the sludge solids. industrialchemicals.gov.auresearchgate.net Studies on various municipal sludges (primary, activated, and digested) confirmed that adsorption equilibrium for several quaternary ammonium compounds, including those with C12 and C16 alkyl chains, was reached within four hours. researchgate.net

This strong binding behavior extends to other environmental matrices. ADBACs exhibit strong adsorption to soils and sediments, which renders them immobile. nih.govindustrialchemicals.gov.au The primary mechanism is the strong electrostatic attraction to soil particles, particularly clays (B1170129) and natural organic materials like humic substances. industrialchemicals.gov.au This high affinity for solids means the compounds have a low potential to leach through the soil profile and contaminate groundwater. nih.gov In stream sediments that have received wastewater discharge, ammonium compounds have been observed to be retained in clay-rich layers, indicating the capacity of these sediments to bind and sequester such cations. nih.gov

The table below presents partition coefficient data for ADBAC, illustrating its high tendency to partition to solids.

| Soil/Sediment Type | Organic Carbon Content (%) | Koc (L/kg) | Mobility Classification | Reference |

| Sandy Loam | 1.0 | 45,000 | Immobile | nih.gov |

| Silt Loam | 1.9 | 110,000 | Immobile | nih.gov |

| Loam | 1.2 | 160,000 | Immobile | nih.gov |

| Sandy Loam | 0.7 | 120,000 | Immobile | nih.gov |

| Pond Sediment | 1.3 | 290,000 | Immobile | nih.gov |

Implications for Leaching and Bioavailability

Quaternary ammonium compounds (QACs) like this compound, which belongs to the alkyl dimethyl benzyl ammonium chloride (ADBAC) class, exhibit strong binding behavior with soils and sediments. nih.gov This characteristic significantly limits their mobility in the environment. Research indicates that due to their cationic nature, these compounds readily adsorb to negatively charged particles such as clays and organic matter present in soil and aquatic sediments. nih.gov

This strong adsorption means that ADBACs are not expected to migrate significantly in subsurface environments. nih.gov Consequently, they are considered to have a low potential to leach from soil into groundwater or to run off into surface waters. nih.gov Once in aquatic systems, they rapidly partition from the water column to the sediment. nih.gov While this reduces their bioavailability in the water phase, they can accumulate in sediments, becoming a long-term reservoir of the compound. The bioavailability in the sediment layer is a complex issue, influenced by the specific characteristics of the sediment and the resident organisms.

Effects on Environmental Microbial Ecosystems and Biogeochemical Cycles

Impact on Wastewater Treatment Plant Performance (e.g., Nitrification Inhibition)

The introduction of this compound and related ADBACs into wastewater treatment plants (WWTPs) can have a significant and detrimental effect on critical biogeochemical processes, most notably nitrification. gatech.edusmithandloveless.com Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, is a vital step in nitrogen removal and is performed by specialized, slow-growing bacteria that are highly sensitive to toxic compounds. smithandloveless.com

Research has consistently shown that ADBACs are potent inhibitors of nitrification. researchgate.netresearchgate.net In mixed aerobic cultures, complete inhibition of nitrification has been observed at an ADBAC concentration of 50 mg/L. researchgate.netgatech.edu Studies using enriched nitrifying cultures, which isolate the more sensitive nitrifying bacteria from the broader heterotrophic community, have demonstrated that ammonia oxidation can be completely halted at concentrations as low as 15 mg/L. gatech.eduresearchgate.net Some findings suggest that nitrification can be completely inhibited at even lower concentrations, around 2 mg/L, particularly in smaller treatment plants where dilution is less significant. smithandloveless.com The inhibitory effect can manifest as a rapid cessation of ammonia removal, which can persist for a week or more after a slug dose of the chemical passes through the system. smithandloveless.com

| ADBAC Concentration | Observed Effect on Nitrification | Culture Type | Source |

|---|---|---|---|

| 2 mg/L | Potential for complete inhibition | Wastewater Treatment Plant | smithandloveless.com |

| 15 mg/L | Complete cessation of ammonia oxidation | Enriched Nitrifying Culture | gatech.eduresearchgate.net |

| 20 mg/L | Complete nitrification occurred after an acclimation period | Mixed Aerobic Culture | researchgate.netgatech.edu |

| 50 mg/L | Complete inhibition of nitrification | Mixed Aerobic Culture | researchgate.netgatech.edu |

Alterations in Natural Aquatic Microbial Communities and Functional Genes

In these experiments, opportunistic pathogens such as Pseudomonas aeruginosa were found to be enriched in the presence of BACs. uky.edu A metagenomic analysis of these communities revealed that this selection was linked to specific functional genes. uky.edu The enriched bacteria carried integrative and conjugative elements which are mobile genetic elements that can be transferred between bacteria. uky.edu These elements were found to encode not only for BAC efflux pumps, which actively transport the disinfectant out of the bacterial cell, but also for antibiotic resistance genes. uky.edu This indicates that the presence of the disinfectant in the environment drives the proliferation of specific microbes that are equipped with the genetic tools to survive.

Potential for Selection of Antimicrobial-Resistant Microbes in Natural Environments

A significant environmental concern associated with the widespread use of ADBACs is their potential to promote the development and selection of antimicrobial resistance. uky.eduresearchgate.net Exposure to even sublethal concentrations of these compounds can lead to bacteria developing tolerance not only to the disinfectant itself but also cross-resistance to clinically important antibiotics. uky.edumdpi.com

The mechanisms behind this phenomenon are multifaceted. One primary mechanism is the selection for bacteria possessing efflux pump genes. cleaninginstitute.orgresearchgate.net Genes such as qacA/B, which are often located on mobile plasmids, code for pumps that expel QACs from the cell, and their presence is common in resistant Gram-positive bacteria. researchgate.net In Pseudomonas aeruginosa, exposure to BAC has been shown to lead to the overexpression of multidrug efflux pump genes like mexCD-oprJ. uky.edu

Furthermore, research demonstrates that exposure to BACs can co-select for antibiotic-resistant bacteria because the genes conferring resistance to both the disinfectant and to various antibiotics are often located on the same mobile genetic elements (e.g., plasmids, integrative and conjugative elements). uky.edu When the bacteria are exposed to the disinfectant, it creates a selective pressure that favors the survival and proliferation of strains carrying these elements, thereby inadvertently increasing the prevalence of antibiotic resistance genes in the environmental microbial population. uky.edu Studies have shown that opportunistic Gram-negative pathogens may be less sensitive to BAC inhibition and can preferentially develop this tolerance and cross-resistance. mdpi.com

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Separation Techniques

Chromatography is a cornerstone for separating Dimyristyl methyl benzyl (B1604629) ammonium (B1175870) chloride from complex matrices and from its other alkyl homologues. The choice of technique depends on the sample matrix, required sensitivity, and analytical objective.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a superior and robust method for the analysis of QACs. nih.gov This technique offers high sensitivity and selectivity, allowing for both quantification and unequivocal structural identification. nih.govnih.gov

Methodologies have been developed for the determination of various BAC homologues, including the C12, C14 (dimyristyl), and C16 alkyl chains. nih.gov Separation is typically achieved using reversed-phase columns, such as C18 or specialized mixed-mode columns. nih.govsielc.com LC-MS/MS methods provide excellent limits of detection (LOD) and quantification (LOQ), often reaching the parts-per-billion (ppb) or nanogram-per-milliliter (ng/mL) range. nih.govsielc.com For instance, a method for determining 30 different QACs in human serum and urine reported method limits of detection from 0.002 to 0.42 ng/mL. nih.gov The use of electrospray ionization (ESI) in positive ion mode is common, where the primary ions observed correspond to the molecular ions of the different BAC homologues. nih.gov For Dimyristyl (C14) methyl benzyl ammonium chloride, the corresponding molecular ion would be detected at a mass-to-charge ratio (m/z) of 332. nih.gov Tandem mass spectrometry (MS/MS) further confirms the identity by fragmenting the parent ion; a characteristic fragment for BACs is the tropylium (B1234903) ion at m/z 91, resulting from the loss of the benzyl group. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | plos.org |

| Column | Primesep SB mixed-mode; C18 | nih.govsielc.com |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., Ammonium formate) | sielc.complos.org |

| Detection Mode | Positive Ion Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) | nih.govplos.org |

| Parent Ion (m/z) for C14 Homologue | 332 | nih.gov |

| Characteristic Fragment Ion (m/z) | 91 (tropylium ion) | nih.gov |

| Limits of Quantification (LOQ) | 0.1 µg kg⁻¹ to 2.1 µg kg⁻¹ in soil and sludge | plos.org |

Direct analysis of Dimyristyl methyl benzyl ammonium chloride by Gas Chromatography (GC) is not feasible due to its salt structure and consequently low volatility and thermal instability. nih.gov Therefore, analysis by GC-MS requires a chemical derivatization step to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.net This technique is generally considered less suitable than LC-MS/MS for QACs. nih.gov

Derivatization for GC analysis aims to replace active hydrogens on the molecule to reduce its polarity and increase volatility. sigmaaldrich.com While not commonly applied to this specific QAC, general derivatization procedures, such as silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used for compounds with active hydrogens. sigmaaldrich.com The process involves a chemical reaction, often at elevated temperatures, to ensure completion. sigmaaldrich.com Another approach, though less direct for QACs, involves derivatization of related chlorides using an alcohol in a pyridine (B92270) solution for GC-MS analysis. rsc.org However, for QACs, methods based on LC-MS/MS are overwhelmingly preferred due to their superior sensitivity, selectivity, and avoidance of the complex derivatization step. nih.gov

Capillary Electrophoresis (CE) offers an alternative for the separation and determination of BAC homologues. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field, making it well-suited for charged species like QACs. Methods have been developed for the simultaneous analysis of multiple BAC homologues, including dodecyldimethylbenzyl ammonium chloride (C12), tetradecyldimethylbenzyl ammonium chloride (C14), and hexadecyldimethylbenzyl ammonium chloride (C16). nih.gov

Separation is typically performed in uncoated fused-silica capillaries using a buffer system, which can be aqueous or non-aqueous. nih.gov A non-aqueous CE method utilized a buffer of methanol/acetonitrile containing sodium acetate, trifluoroacetic acid, and sodium dodecyl sulfate, achieving detection limits of 1.0 mg/L for BACs. nih.gov Coupling CE with mass spectrometry (CE-MS) enhances identification capabilities. researchgate.net

Capillary Liquid Chromatography (CapLC), a miniaturized form of HPLC, has also been successfully applied. One method combined on-line in-tube solid-phase microextraction (IT-SPME) with CapLC and UV detection for the analysis of BACs in biocide formulations. nih.govresearchgate.net This approach achieved low limits of detection, for example, 0.006 µg/mL for the C14-BAK homologue. nih.govresearchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | Non-Aqueous Capillary Electrophoresis (NACE) | nih.gov |

| Capillary | Uncoated fused quartz capillary | nih.gov |

| Separation Buffer | Methanol/acetonitrile (60:40, v/v) with 70 mmol/L sodium acetate, 60 mmol/L trifluoroacetic acid, and 20 mmol/L sodium dodecyl sulfate | nih.gov |

| Detection | Direct Ultraviolet (UV) at 214 nm | nih.gov |

| Limit of Detection (LOD) | 1.0 mg/L | nih.gov |

| Linear Range | 5.0 to 100.0 mg/L | nih.gov |

Spectroscopic and Spectrometric Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, ¹H NMR can confirm the presence of key structural motifs. Signals for the aromatic protons of the benzyl group are expected in the range of 7.2-7.4 ppm. ias.ac.in The protons of the methylene (B1212753) group (CH₂) connecting the benzene (B151609) ring to the nitrogen atom would appear as a distinct singlet, while the methyl groups (N-CH₃) attached to the nitrogen would also produce a characteristic singlet. The long C14 alkyl chains (myristyl groups) would show a complex series of signals in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. nih.gov It can be used to confirm the number and type of carbon atoms in the molecule, including the distinct carbons of the benzyl group, the N-methyl groups, and the repeating methylene units of the two myristyl chains. chemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a benzalkonium chloride, such as the dimyristyl homologue, displays characteristic absorption bands. nist.gov Key features in the spectrum would include:

Aromatic C-H stretching: Peaks typically appear just above 3000 cm⁻¹, corresponding to the C-H bonds on the benzene ring.

Aliphatic C-H stretching: Strong absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the two myristyl (C₁₄H₂₉) chains and the N-methyl groups.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-H bending: Vibrations for the CH₂ and CH₃ groups are observed in the 1470-1365 cm⁻¹ range.

These spectral fingerprints are valuable for confirming the identity of the compound and for quality control purposes.

Mass Spectrometry (MS/MS) for Homologue Profiling

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and profiling of quaternary ammonium compounds like this compound. nih.gov This technique allows for the specific identification of the parent compound and its various homologues, which may be present in technical-grade materials or formulations.

In a typical MS/MS experiment, the sample is first introduced into the mass spectrometer, often following separation by liquid chromatography (LC). nih.govnih.gov The precursor ion, corresponding to the molecular weight of a specific homologue, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. These product ions are then analyzed in the second mass analyzer, generating a unique fragmentation pattern or "fingerprint" for the selected precursor.

For this compound, the primary precursor ion would be the intact cation. The fragmentation pattern typically reveals key structural components. Common fragmentation pathways for benzalkonium chlorides (BACs) involve the cleavage of the benzyl group, resulting in a prominent fragment ion, and the loss of the methyl group or the entire alkyl chains. nih.gov By analyzing these specific transitions, known as multiple reaction monitoring (MRM), analysts can selectively detect and quantify different homologues even in complex mixtures. rsc.org

The optimization of MS/MS parameters, such as collision energy and gas pressure, is crucial for achieving the desired sensitivity and specificity. nih.govnih.gov This allows for the creation of detailed homologue profiles, which is essential for understanding the composition of raw materials and finished products.

Table 1: Representative MS/MS Transitions for Homologue Profiling of Benzalkonium Chlorides

| Homologue | Precursor Ion (m/z) | Product Ion (m/z) | Typical Application |

| C12-BAC | 304.3 | 91.1 | Identification of Benzyl Group |

| C14-BAC (Dimyristyl) | 332.4 | 91.1 | Identification of Benzyl Group |

| C16-BAC | 360.4 | 91.1 | Identification of Benzyl Group |

| C14-BAC (Dimyristyl) | 332.4 | 212.2 | Loss of Benzyl Group |

Method Validation, Quality Control, and Trace Analysis in Complex Matrices

Ensuring the reliability and accuracy of analytical data for this compound requires rigorous method validation and ongoing quality control, particularly for trace analysis in complex matrices such as environmental samples or pharmaceutical formulations. particle.dkresearchgate.netresearchgate.net Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. emerypharma.com

Key validation parameters, as defined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). eirgenix.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. particle.dkeirgenix.com For this compound, this is often demonstrated by separating it from other QAC homologues and potential excipients in a formulation.

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. eirgenix.com This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.

Accuracy refers to the closeness of the test results to the true value and is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. eirgenix.com For QACs in foodstuffs, recoveries have been reported in the range of 76.8% to 102.5%. rsc.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. eirgenix.com Intra-day and inter-day variations for QAC analysis have been shown to be below 18%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. eirgenix.com For QACs, LC-MS/MS methods can achieve LOQs in the low µg/L or ng/mL range. nih.govrsc.org

Trace analysis in complex matrices often requires sophisticated sample preparation techniques to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) with weak cation-exchange cartridges is a common approach for extracting and purifying QACs from samples like serum, urine, or wastewater. nih.gov

Table 2: Typical Method Validation Parameters for QAC Analysis by LC-MS/MS

| Parameter | Typical Acceptance Criteria | Research Finding Example | Citation |

| Linearity (r²) | > 0.99 | > 0.995 for five QACs | rsc.org |

| Accuracy (Recovery) | 80-120% | 76.8% - 102.5% in various foodstuffs | rsc.org |

| Precision (RSD) | < 15% | 1.09% - 8.33% | rsc.org |

| LOQ | Analyte and Matrix Dependent | 10.00 µg/L in foodstuffs | rsc.org |

| LOQ | Analyte and Matrix Dependent | 0.006-1.40 ng/mL in serum/urine | nih.gov |

Development of Stability-Indicating Methods for Formulated Products

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, in this case, this compound, without interference from its degradation products, process impurities, or other components in the formulation. chromatographyonline.com The development of a SIM is a regulatory requirement for pharmaceutical products to ensure their quality, safety, and efficacy throughout their shelf life. chromatographyonline.com

The core of developing a SIM involves subjecting the drug substance and formulated product to forced degradation or stress studies. particle.dk These studies typically involve exposure to harsh conditions such as acid, base, oxidation, heat, and light. researchgate.net The goal is to generate potential degradation products and demonstrate that the analytical method can separate the intact active ingredient from these degradants.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is the most common technique for developing SIMs for QACs. chromforum.orgnih.gov The choice of column, mobile phase composition, and detector is critical for achieving the necessary resolution. For benzalkonium chlorides, which are a mixture of homologues, methods often utilize C18 or cyano columns with buffered mobile phases. chromforum.org

During method development, it is crucial to achieve a mass balance, where the initial amount of the active ingredient is accounted for by the sum of the remaining active ingredient and the formed degradation products. chromatographyonline.com A significant deviation from 100% mass balance may indicate that not all degradation products are being detected, necessitating further method optimization. chromatographyonline.com

Once developed, the SIM must be fully validated according to the parameters described in section 6.3 to ensure it is reliable for routine use in stability testing and quality control of formulated products. researchgate.net

Table 3: Forced Degradation Conditions for Stability-Indicating Method Development

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heated | To induce acid-catalyzed degradation |

| Base Hydrolysis | 0.1 M NaOH, heated | To induce base-catalyzed degradation |

| Oxidation | 3-30% H₂O₂, ambient or heated | To induce oxidative degradation |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | To assess heat stability |

| Photodegradation | Exposure to UV/Vis light (ICH specified) | To assess light sensitivity |

Interactions with Engineered and Natural Materials

Adsorption and Interfacial Phenomena with Solid Substrates

The interaction of dimyristyl methyl benzyl (B1604629) ammonium (B1175870) chloride with solid surfaces is primarily characterized by adsorption, a process driven by a combination of electrostatic and hydrophobic forces. This is particularly evident in its interaction with cellulosic materials like cotton, which possess an anionic surface charge in aqueous environments.

The adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cotton fabrics is a surface-driven phenomenon. researchgate.net Mechanistic studies reveal that the process is not merely physical absorption but is governed by a combination of factors at the solid-liquid interface. researchgate.net The primary forces at play include:

Electrostatic Interactions: As a cationic surfactant, the positively charged headgroup of the molecule is strongly attracted to the anionic surface of cellulosic materials like cotton in solution. researchgate.netresearcher.life

Hydrophobic Interactions: The long hydrocarbon tails of the surfactant molecules interact with the nonpolar regions of the cotton fiber, contributing to the adsorption process. researchgate.net

Research has shown that greige cotton, which has not been scoured or bleached, adsorbs significantly more ADBAC than its treated counterparts. researchgate.net For instance, greige cotton non-wovens can adsorb approximately three times more of the surfactant than bleached cotton and 1.5 times more than scoured cotton. researchgate.net This difference is attributed to the presence of natural waxes and pectins in greige cotton, which provide additional sites for hydrophobic interaction. The adsorption process typically reaches equilibrium, with studies showing that at a concentration of 0.625 g/l, the rate of surfactant adsorption approached a steady state after about 35 minutes for all fabric types studied. researchgate.net The primary mechanism is confirmed to be surface interaction rather than bulk entrapment within the fibers. researchgate.net

The efficiency of ADBAC adsorption onto cotton is highly sensitive to the surrounding chemical and physical environment. researchgate.netresearcher.life An understanding of these influences is critical for optimizing applications such as disposable disinfecting wipes. researchgate.netresearcher.life

pH: The pH of the solution plays a crucial role. An alkaline environment (higher pH) increases the amount of ADBAC adsorbed onto cotton fabrics, whereas a more acidic solution (lower pH) reduces adsorption. researchgate.netresearcher.life This is likely due to changes in the surface charge of the cotton fibers.

Temperature: Increasing the temperature of the solution leads to a reduction in the adsorption of ADBAC onto cotton. researchgate.netresearcher.life This suggests that the adsorption process is exothermic.

Electrolytes: The presence of salts in the solution decreases the adsorption of the surfactant onto cotton fabrics. researchgate.netresearcher.life

Co-surfactants: The addition of nonionic surfactants or lower molecular weight quaternary ammonium compounds can reduce the adsorption of ADBAC onto cotton in a concentration-dependent manner. researchgate.netresearcher.life

The table below summarizes the effect of various solution parameters on the adsorption of Alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cotton nonwoven fabrics.

| Parameter | Change in Parameter | Effect on ADBAC Adsorption |

| pH | Increase (more alkaline) | Increased Adsorption researchgate.netresearcher.life |

| Decrease (more acidic) | Reduced Adsorption researchgate.netresearcher.life | |

| Temperature | Increase | Reduced Adsorption researchgate.netresearcher.life |

| Electrolytes (Salts) | Increase in Concentration | Reduced Adsorption researchgate.netresearcher.life |

| Co-surfactants | Presence of nonionic surfactants | Reduced Adsorption researchgate.netresearcher.life |

Applications in Material Science and Preservation

The surface-active properties of dimyristyl methyl benzyl ammonium chloride and related compounds are leveraged in various material science and conservation applications, including corrosion inhibition, polymer modification, and the cleaning of historical artifacts.

Myristyl dimethyl benzyl ammonium chloride has been identified as an effective mixed-type corrosion inhibitor for 70/30 brass alloy in nitric acid solutions. researchgate.net Its effectiveness is concentration-dependent, with inhibition efficiency increasing as the concentration of the compound rises. researchgate.netresearchgate.net The mechanism of inhibition is attributed to the adsorption of the surfactant molecules onto the metal surface, forming a protective layer that impedes both anodic and cathodic corrosion reactions. researchgate.netresearchgate.net This adsorption process is influenced by the molecular structure of the inhibitor. researchgate.net Quantum chemical calculations and experimental data support the adsorption of these types of cationic surfactants on metal surfaces, leading to the formation of a protective film. researchgate.net

Quaternary ammonium compounds similar in structure to this compound, such as benzyldimethyldodecyl ammonium chloride, are used to modify the surface of polymers and composites. mdpi.comresearchgate.net A key application is the incorporation of these compounds into denture base resins, which are typically made from materials like polymethyl methacrylate (B99206) (PMMA). mdpi.comresearchgate.netnih.gov

When added to a heat-polymerized acrylic denture base resin, the compound can impart antifungal properties to the material. mdpi.comresearchgate.net For example, a 3% concentration of benzyldimethyldodecyl ammonium chloride in a denture base resin demonstrated significant antifungal activity against Candida albicans without substantially compromising the mechanical properties, such as flexural strength and microhardness. mdpi.comresearchgate.netnih.gov However, higher concentrations may lead to a weakening of the material's mechanical and surface properties. mdpi.comnih.gov The surface roughness of the modified resin can slightly increase with higher concentrations of the quaternary ammonium compound, which could be due to loosely attached particles on the resin's surface. mdpi.comnih.gov

Alkyl dimethyl benzyl ammonium chloride has been investigated as a novel cleaning agent for historical printed paper. researchgate.netresearchgate.net Studies have shown that solutions of this compound can effectively remove stains, such as soil spots, and reduce the yellowness of aged paper. researchgate.netresearchgate.net

The treatment offers several benefits in paper conservation:

Cleaning: It efficiently cleans the paper surface, with examinations by scanning electron microscopy showing that the paper appears free of dirt, and the fibers become more cohesive after treatment. researchgate.netresearchgate.net

Neutralization: The compound helps to neutralize the acidity of the paper, with pH values showing significant improvement after treatment. researchgate.netresearchgate.net

Optical Properties: An increase in the chromatic lightness of the paper is observed following the treatment. researchgate.netresearchgate.net

Chemical Stability: Importantly, infrared spectroscopy has indicated that the treatment, at concentrations of 1% and 3%, does not cause any observable adverse effects on the chemical composition of the cellulose (B213188) in the paper. researchgate.netresearchgate.net

This application is considered unique, expanding the use of this class of compounds beyond their more common roles as disinfection and water purification agents. researchgate.netresearchgate.net

Integration into Advanced Functional Materials

This compound, a quaternary ammonium compound (QAC), and its closely related analogues are being explored for their potential to impart beneficial properties to various engineered and natural materials. The integration of these cationic surfactants into material matrices is primarily driven by their antimicrobial characteristics, but their influence on the physical and chemical properties of the host material is a critical area of research. Due to a lack of extensive research specifically on this compound in advanced functional materials, this section will discuss findings related to the broader class of alkyl dimethyl benzyl ammonium chlorides (ADBAC) and its specific analogues, such as benzyldimethyldodecyl ammonium chloride.

The incorporation of these QACs into polymeric materials is a preferred method for achieving a slow and prolonged release of the active agent, which can offer sustained therapeutic or protective effects. This approach is being investigated in the development of bioactive materials for various applications.

One notable area of research is the modification of biomaterials, such as denture-based resins. A study on the integration of benzyldimethyldodecyl ammonium chloride (a C12 analogue of this compound) into poly(methyl methacrylate) (PMMA) denture resins demonstrated both the potential and the challenges of this approach. The research aimed to create a denture material with antifungal properties to combat denture stomatitis. The findings indicated that the inclusion of the QAC at different concentrations had a significant impact on the mechanical and surface properties of the resin. For instance, at a 3 wt.% concentration, the material exhibited antifungal activity without a significant deterioration in its mechanical performance. However, increasing the concentration to 5 wt.% led to a notable decrease in flexural strength.

The interaction of ADBAC with natural materials has also been a subject of study. In the context of textile science, the adsorption of alkyl-dimethyl-benzyl-ammonium chloride onto cotton nonwoven hydroentangled substrates has been investigated. This is relevant for applications such as disposable wipes where the interaction between the QAC and the natural cellulose fibers of the cotton is crucial for the product's efficacy. Research has shown that the amount of ADBAC depleted from a solution is influenced by factors such as pH and temperature, indicating a clear interaction between the compound and the natural material.

Furthermore, the application of alkyl dimethyl benzyl ammonium chloride as a cleaning agent for historical printed paper highlights its interaction with aged natural materials. Studies have shown that solutions of this compound can effectively clean the paper without negatively affecting the chemical composition of the cellulose fibers. This suggests a surface-level interaction that removes dirt and stains while preserving the integrity of the underlying natural material.

The following tables present research findings on the integration of alkyl dimethyl benzyl ammonium chloride analogues into advanced and natural materials.

Table 1: Mechanical and Surface Properties of Benzyldimethyldodecyl Ammonium Chloride (C12BDMA-Cl) Doped Denture-Based Resin

| Property | Control Group | 3 wt.% C12BDMA-Cl DBR | 5 wt.% C12BDMA-Cl DBR |

|---|---|---|---|

| Flexural Strength (MPa) | 74.51 ± 2.21 | 68.78 ± 3.80 | 28.39 ± 7.63 |

| Elastic Modulus (MPa) | No significant difference from 3 wt.% | Complies with ADA specification No. 12 | Significantly lower than control |

| Surface Roughness | Baseline | Slightly increased from control | Increased from control and 3 wt.% |

Data sourced from a study on benzyldimethyldodecyl ammonium chloride-doped denture-based resin.

Table 2: Adsorption of Alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) on Cotton Nonwoven Fabrics

| Condition | ADBAC Concentration in Bath | Substrate Immersion Time | Observation |

|---|---|---|---|

| Variable pH | 0.625 g L⁻¹ | 2 hours | Percent of ADBAC depleted from the bath is a function of solution pH. |

| Variable Temperature | 0.625 g L⁻¹ | 2 hours | Percent of ADBAC depleted from the bath is a function of solution temperature. |

Data reflects the interaction of ADBAC with a natural material substrate.

Q & A

Q. What methodologies assess its environmental toxicity and bioaccumulation potential?

- Methodological Answer : Perform acute toxicity assays (e.g., Daphnia magna 48-hour LC50) and chronic studies (algae growth inhibition). Measure log Kow (octanol-water partition coefficient) via shake-flask method. Model bioaccumulation factors (BAF) using EPI Suite™, validated with field samples from wastewater treatment plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.